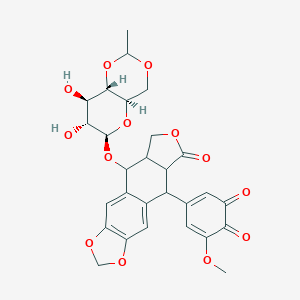

Etoposide 3',4'-Quinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La combretastatine est un composé naturel que l'on trouve dans l'écorce du saule d'Afrique du Sud, Combretum caffrum . Elle appartient à une classe de phénols naturels et est connue pour ses puissantes propriétés antitumorales. La combretastatine A-4, l'une des variantes les plus étudiées, a montré une efficacité significative dans la perturbation de l'apport sanguin aux tumeurs, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La combretastatine peut être synthétisée par différentes voies. Une méthode courante implique la réaction du 1-bromométhyl-3,4,5-triméthoxybenzène avec la triphénylphosphine pour former un sel de phosphonium. Cet intermédiaire est ensuite couplé à un cycle B dérivé de la benzaldéhyde en utilisant une réaction de Wittig d'oléfination . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et des températures contrôlées pour garantir un rendement et une pureté élevés.

Méthodes de Production Industrielle : La production industrielle de combretastatine implique souvent une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le processus est optimisé pour la scalabilité, la rentabilité et les considérations environnementales. Des techniques avancées telles que la synthèse en flux continu et les principes de la chimie verte sont utilisées pour améliorer l'efficacité et réduire les déchets .

Analyse Des Réactions Chimiques

Redox Cycling and Semi-Quinone Radical Formation

Etoposide 3',4'-quinone undergoes pH-dependent redox cycling, generating semi-quinone free radicals that contribute to DNA damage :

- At pH 4 : The quinone is stable, with no radical formation observed .

- At pH 7.4–9 : The primary semi-quinone radical forms via comproportionation between the quinone and its catechol metabolite (Figure 1) .

- At pH >11 : A secondary semi-quinone radical forms due to nucleophilic hydroxyl attack at the C-6' position .

Key Reactions :

- Quinone → Catechol : Reduction by cellular reductants (e.g., ascorbate or NADPH) .

- Catechol → Quinone : Oxidation by peroxidases (e.g., myeloperoxidase) or autoxidation .

- Radical Formation :

Table 2: pH-Dependent Reactivity

| pH | Reactivity Profile |

|---|---|

| 4 | Stable quinone; no radical formation |

| 7.4 | Primary semi-quinone radical forms; partial conversion to catechol |

| >9 | Secondary semi-quinone radical forms; rapid quinone degradation to polar metabolites |

Covalent Interaction with Topoisomerase II

This compound acts as a covalent poison of human topoisomerase IIβ, forming irreversible adducts with the enzyme :

- Reaction Mechanism : The quinone’s electrophilic carbonyl groups react with nucleophilic residues (e.g., cysteine or lysine) on the enzyme, inhibiting ATP hydrolysis and stabilizing DNA cleavage complexes .

- Redox Sensitivity : Activity is abolished by reducing agents (e.g., dithiothreitol, DTT), confirming redox-dependent covalent binding .

Key Findings :

- Induces 4× more DNA cleavage than etoposide .

- 2× greater potency against topoisomerase IIβ compared to IIα .

Degradation Pathways

Under alkaline conditions, this compound degrades via:

- Hydroxyl Attack : Nucleophilic attack at C-6' forms 3',4',6'-trihydroxy derivatives .

- Oxidation : Trihydroxy derivatives are oxidized to para-quinones, which further degrade into polar metabolites .

HPLC Data :

- At pH 7.4: Catechol formation observed within 2–3 hours .

- At pH 9: Rapid degradation to unidentified polar compounds .

Biological Implications of Reactivity

- DNA Damage : Semi-quinone radicals induce single-strand DNA breaks via ROS generation .

- Leukemogenic Potential : Covalent adducts with topoisomerase IIβ disrupt DNA repair, contributing to chromosomal translocations (e.g., MLL gene) .

Table 3: Comparative Activity vs. Etoposide

| Parameter | Etoposide Quinone | Etoposide |

|---|---|---|

| DNA Cleavage Efficacy | 4× higher | Baseline |

| ATP Dependence | Not required | Required |

| Redox Sensitivity | Abolished by DTT | Unaffected by DTT |

Applications De Recherche Scientifique

Cytotoxic Effects

DNA Damage and Repair

Research has shown that etoposide quinone can induce significant damage to both single-stranded and double-stranded DNA. The formation of semi-quinone free radicals from etoposide quinone contributes to DNA inactivation, particularly under physiological pH conditions . This highlights the potential of etoposide quinone to not only disrupt cancer cell proliferation but also to challenge cellular repair mechanisms.

Combination Therapies

Etoposide quinone has been studied in combination with other therapeutic agents to enhance cytotoxic effects. For instance, studies have explored its synergistic interactions with photosensitizers in photodynamic therapy, demonstrating improved efficacy against certain cancer cell lines . Such combinations could lead to more effective treatment protocols by leveraging the unique action of etoposide quinone alongside traditional therapies.

Clinical Implications

Leukemogenesis Risk

While etoposide is effective against various cancers, its metabolites, including etoposide quinone, have been implicated in treatment-related leukemias. Approximately 2-3% of patients treated with etoposide develop secondary leukemias characterized by specific chromosomal rearrangements . Understanding the role of etoposide quinone in this context is crucial for developing safer treatment regimens and mitigating risks associated with its use.

Potential for Targeted Therapies

Given its enhanced potency and unique mechanisms, etoposide 3',4'-quinone presents opportunities for targeted therapies. Research into its specific interactions with topoisomerase II could lead to the development of new drugs that maximize therapeutic effects while minimizing side effects associated with traditional chemotherapy .

Research Findings and Case Studies

Mécanisme D'action

Combretastatin exerts its effects by binding to the β-subunit of tubulin at the colchicine binding site. This binding inhibits tubulin polymerization, preventing the formation of microtubules essential for cell division. The disruption of microtubules leads to cell cycle arrest and apoptosis in cancer cells. Additionally, combretastatin causes rapid changes in the shape of endothelial cells, leading to vascular disruption and necrosis of the tumor core .

Comparaison Avec Des Composés Similaires

La combretastatine est unique en raison de ses puissantes propriétés antitumorales et de sa capacité à perturber la vascularisation tumorale. Des composés similaires comprennent :

Colchicine : Un autre agent se liant à la tubuline avec des mécanismes similaires mais des caractéristiques structurelles différentes.

Podophyllotoxine : Un produit naturel qui cible également les microtubules, mais qui a un site de liaison et un mécanisme différents.

Vinblastine et Vincristine : Ce sont des alcaloïdes de la pervenche qui inhibent la formation de microtubules, mais qui diffèrent par leur structure chimique et leurs applications cliniques.

La combretastatine se distingue par sa simplicité structurale et sa grande puissance, ce qui en fait un composé précieux dans la recherche et la thérapie du cancer .

Propriétés

Numéro CAS |

105016-65-7 |

|---|---|

Formule moléculaire |

C28H28O13 |

Poids moléculaire |

572.5 g/mol |

Nom IUPAC |

5-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C28H28O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28,31-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1 |

Clé InChI |

SBLYXIKLMHGUJZ-FMEAWWTOSA-N |

SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O |

SMILES isomérique |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O |

SMILES canonique |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=O)C(=O)C(=C7)OC)O)O |

Synonymes |

5-[(5R,5aR,8aR,9S)-9-[(4,6-O-(1R)-Ethylidene-β-D-glucopyranosyl)oxy]-5,5a,6,8,8a,9-hexahydro-6-oxofuro[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-5-yl]-3-methoxy-3,5-cyclohexadiene-1,2-dione; Etoposide o-Quinone; _x000B_ |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.